

Application Notes and Protocols for Neptunium Separation using Extraction Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neptunium**
Cat. No.: **B1219326**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the separation of **neptunium** from various sample matrices using extraction chromatography. The methodologies outlined are based on established and validated procedures, offering robust and efficient separation for subsequent analysis.

Introduction

Neptunium (Np), a synthetic actinide, is of significant interest in nuclear fuel cycle management, environmental monitoring, and radioanalytical chemistry. Its accurate determination often requires separation from complex matrices containing other actinides and fission products. Extraction chromatography is a highly effective technique for this purpose, combining the selectivity of liquid-liquid extraction with the ease and efficiency of column chromatography. This document details the application of commercially available extraction chromatographic resins, primarily TEVA and UTEVA, for the selective separation of **neptunium**.

Key to the successful separation of **neptunium** is the careful control of its oxidation state. **Neptunium** can exist in multiple oxidation states in solution, with Np(IV), Np(V), and Np(VI) being the most common. The retention behavior of **neptunium** on extraction chromatographic resins is highly dependent on its oxidation state, allowing for selective separation from other elements. Typically, Np(IV) is strongly retained on TEVA resin, while Np(V) is not. This difference in affinity is the basis for many separation schemes.

Data Presentation: Performance of Neptunium Separation

The following tables summarize the quantitative data from various studies on **neptunium** separation using extraction chromatography, providing a clear comparison of the performance of different methods.

Table 1: Recovery and Decontamination Factors for **Neptunium** Separation

Method/Resin	Sample Matrix	Neptunium Recovery (%)	Decontamination Factor (Uranium)	Decontamination Factor (Plutonium)	Reference
TEVA-UTEVA	Reprocessed Uranium	~94%	> 10,000	-	[1]
TEVA	Environmental Samples	96.8 ± 2.7%	-	-	[1]
TEVA/DGA	-	99 ± 7% (Elution)	-	-	[2]

Table 2: Separation of **Neptunium** from Other Actinides

Resin System	Separation Goal	Key Reagents	Outcome	Reference
TEVA	Np from U	Ferrous sulfamate (for Np(IV))	Np retained, U passes through	[3][4]
TEVA-UTEVA	Np from U and Pu	Ferrous sulfamate, Oxalic acid	Sequential separation of U, Np, and Pu	[1][3][4]
TEVA	Np from Th	3M HNO ₃ - 1M Al(NO ₃) ₃	Np and Th separation	[5]
DGA	Np(III) from Cr	-	Removal of chromium impurities	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in **neptunium** separation using extraction chromatography.

Protocol 1: Separation of Neptunium from Reprocessed Uranium using TEVA and UTEVA Resins[1][3][4]

This protocol describes a method for the efficient and quantitative separation of **neptunium** from a uranium matrix.

1. Sample Preparation and Valence Adjustment:

- Take a known volume of the uranium sample solution.
- Adjust the nitric acid concentration to approximately 2-3 M.
- Add a reducing agent, such as 0.5 M ferrous sulfamate or a mixture of 1.5 M sulfamic acid and an iron(III) nitrate solution, to reduce **neptunium** to Np(IV). Allow the solution to stand for 5-10 minutes to ensure complete reduction.[3][5]

2. Column Preparation:

- Prepare a TEVA resin column of appropriate size.
- Precondition the column by passing 5-10 mL of 3 M nitric acid through it.

3. Loading:

- Load the prepared sample solution onto the preconditioned TEVA column at a flow rate of approximately 1-2 mL/min. Uranium and other non-retained ions will pass through.

4. Washing:

- Wash the TEVA column with 10-20 mL of 3 M nitric acid to remove any remaining uranium and other impurities.^[5] Plutonium, if present, is also removed during this step.

5. Elution of **Neptunium**:

- Elute the retained Np(IV) from the TEVA column using 5-10 mL of a mixed solution of 2 M nitric acid and 0.2 M oxalic acid.^{[1][3]} Alternatively, a 0.1 M ammonium bioxalate solution can be used.^[5] Collect this fraction containing the purified **neptunium**.

6. Further Purification with UTEVA Resin (Optional):

- To remove any trace amounts of uranium that may have co-eluted with **neptunium**, the eluate from the TEVA column can be passed through a UTEVA resin column.
- The UTEVA resin will retain the uranium while the Np(IV) passes through in the oxalic acid-nitric acid solution.^{[1][3][4]}

Protocol 2: Simultaneous Determination of **Neptunium** and Plutonium in Environmental Samples using TEVA Resin^[6]

This protocol is designed for the rapid and simultaneous separation of **neptunium** and plutonium from environmental samples for analysis by ICP-MS.

1. Sample Digestion and Pre-treatment:

- Digest the environmental sample (e.g., soil, seaweed) using appropriate acid digestion methods.
- After digestion, the residue is dissolved in nitric acid.

2. Valence Adjustment:

- A crucial step is to adjust the oxidation states of both **neptunium** and plutonium to ensure similar behavior on the TEVA resin. A two-step protocol using sulfite and concentrated nitric acid has been shown to be effective.[\[6\]](#) This typically involves adjusting both elements to the +4 oxidation state.

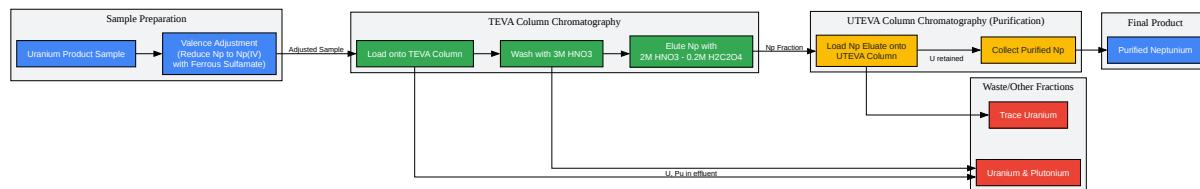
3. Column Preparation:

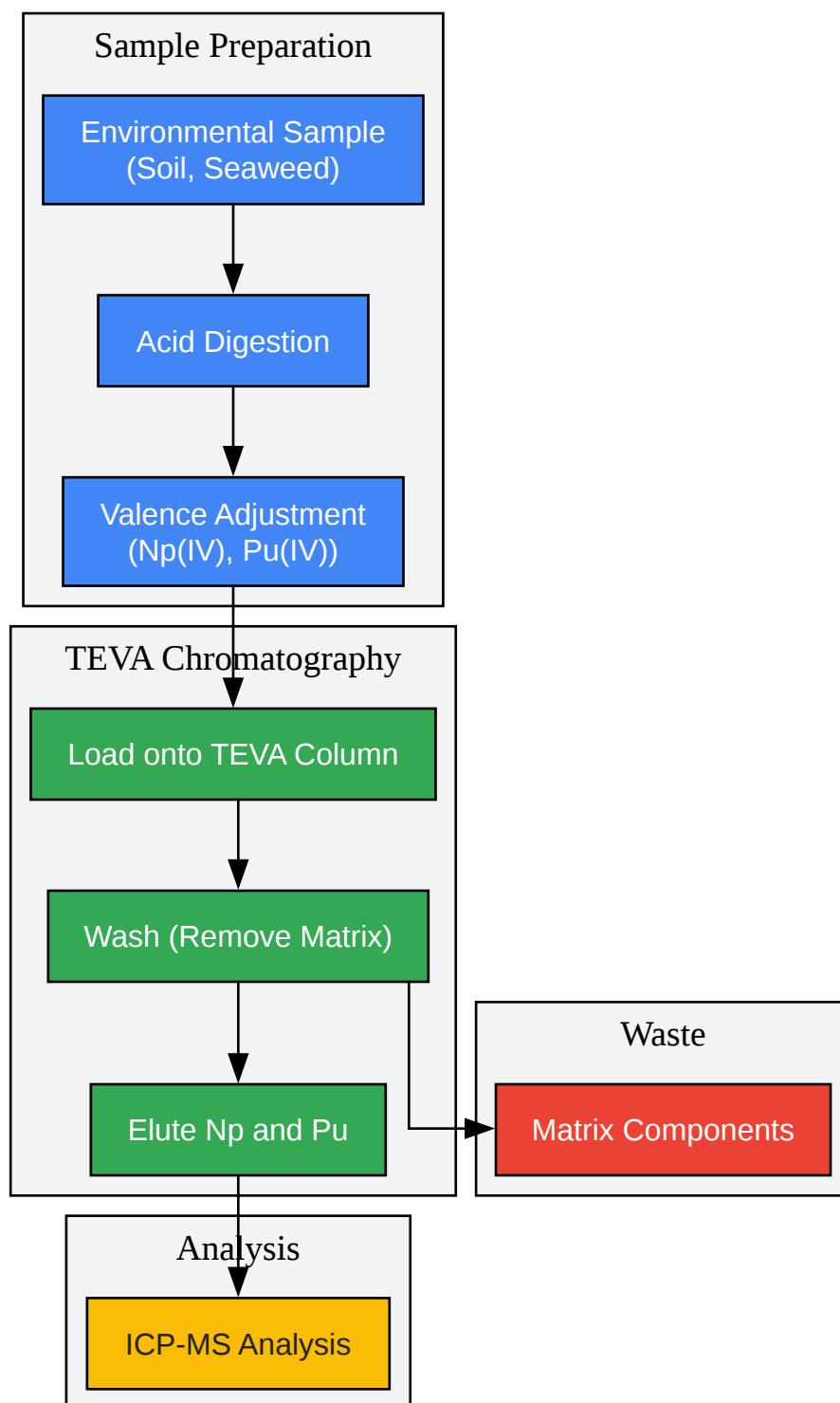
- Prepare a TEVA resin column and precondition it with nitric acid.

4. Loading and Washing:

- Load the sample solution onto the column.
- Wash the column with nitric acid to remove matrix elements and interfering nuclides.

5. Elution:


- Elute both **neptunium** and plutonium from the TEVA resin using a suitable eluent. The specific eluent will depend on the subsequent analytical technique.


6. Analysis:

- The eluted fraction containing both **neptunium** and plutonium is then analyzed, for example, by ICP-MS.

Visualizations

The following diagrams illustrate the experimental workflows for **neptunium** separation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Neptunium(III) application in extraction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for separating neptunium from uranium product by TEVA-UTEVA extraction chromatographic column - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103014380B - Method for separating neptunium from uranium product by TEVA-UTEVA extraction chromatographic column - Google Patents [patents.google.com]
- 5. eichrom.com [eichrom.com]
- 6. Rapid and simultaneous determination of neptunium and plutonium isotopes in environmental samples by extraction chromatography using sequential injection analysis and ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Neptunium Separation using Extraction Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1219326#application-of-extraction-chromatography-for-neptunium-separation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com